molecular formula C14H21N B13217127 N-ethyl-4-phenylcyclohexan-1-amine

N-ethyl-4-phenylcyclohexan-1-amine

Cat. No.: B13217127
M. Wt: 203.32 g/mol
InChI Key: DURIHJOAKMTYTI-UHFFFAOYSA-N
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Description

N-ethyl-4-phenylcyclohexan-1-amine is an organic compound with the molecular formula C14H21N It is a cyclohexylamine derivative, characterized by the presence of an ethyl group and a phenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-phenylcyclohexan-1-amine typically involves the alkylation of 4-phenylcyclohexanone with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired amine. The general reaction scheme is as follows:

    Reduction of 4-phenylcyclohexanone: The ketone is reduced to 4-phenylcyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Formation of the amine: The alcohol is then reacted with ethylamine in the presence of a dehydrating agent like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-phenylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon, Pd/C).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with Pd/C, NaBH4, or LiAlH4.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

N-ethyl-4-phenylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-phenylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-phenylcyclohexan-1-amine: Similar structure with a methyl group instead of an ethyl group.

    4-phenylcyclohexan-1-amine: Lacks the ethyl group, making it less bulky.

    N-ethyl-4-cyclohexylamine: Similar structure but without the phenyl group.

Uniqueness

N-ethyl-4-phenylcyclohexan-1-amine is unique due to the presence of both an ethyl group and a phenyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-ethyl-4-phenylcyclohexan-1-amine

InChI

InChI=1S/C14H21N/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3

InChI Key

DURIHJOAKMTYTI-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

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